molecular formula C15H21N3O4S B2940814 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-69-7

3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No. B2940814
CAS RN: 735322-69-7
M. Wt: 339.41
InChI Key: GSFPGLYRCBMJNH-UHFFFAOYSA-N
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Description

“3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C15H21N3O4S . It has a molecular weight of 339.41 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O4S/c1-4-18(5-2)24(22,23)12-7-8-14-13(11-12)17-15(19(14)6-3)9-10-16(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,20,21) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 339.41 , and its molecular formula is C15H21N3O4S .

Scientific Research Applications

Environmental Impact and Fate

Parabens, including compounds structurally related to the mentioned chemical, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, they persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to the continuous introduction of paraben-based products into the environment. Studies suggest the need for further investigation into the toxicity of chlorinated by-products formed from reactions with free chlorine, as these by-products are more stable and persistent than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Implications

Research has delved into the pharmacological profiles of various compounds, including those structurally related to or derived from benzothiazole derivatives. These studies highlight the broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, gallic acid, which shares similar phenolic characteristics with other compounds, exhibits significant anti-inflammatory properties, suggesting the potential for compounds like 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid to serve as leads for the development of new therapeutic agents (Bai et al., 2020).

Chemical Synthesis and Applications

In the realm of chemical synthesis, the importance of structurally related compounds as intermediates for developing metal passivators and light-sensitive materials has been emphasized. For example, the practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of related chemical structures in the preparation of compounds with significant industrial applications (Gu, Yu, Zhang, & Xu, 2009).

Role in Environmental Remediation

The enzymatic degradation of organic pollutants, including those related to or structurally similar to 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid, showcases an innovative approach to remediation. The use of redox mediators enhances the efficiency of enzymes in breaking down recalcitrant compounds, highlighting the potential for future applications in cleaner production technologies (Husain & Husain, 2007).

properties

IUPAC Name

3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-18(5-2)23(21,22)11-6-7-13-12(10-11)16-14(17(13)3)8-9-15(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFPGLYRCBMJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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